2-(2,3,5,6-Tetramethylphenyl)acetaldehyde
Description
2-(2,3,5,6-Tetramethylphenyl)acetaldehyde is an aromatic aldehyde characterized by a phenyl ring substituted with four methyl groups at the 2, 3, 5, and 6 positions, linked to an acetaldehyde moiety. Similar aldehydes, such as those with chlorophenyl or cyclohexylidene substituents, are known to function as insect pheromones or intermediates in organic synthesis . The tetramethyl substitution likely enhances steric bulk and hydrophobicity, influencing its physical and biological behavior compared to simpler derivatives.
Properties
IUPAC Name |
2-(2,3,5,6-tetramethylphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8-7-9(2)11(4)12(5-6-13)10(8)3/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIKWMRCEGJAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetramethylphenyl)acetaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,3,5,6-tetramethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5,6-Tetramethylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2,3,5,6-Tetramethylphenyl)acetic acid.
Reduction: 2-(2,3,5,6-Tetramethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nature of the electrophile used.
Scientific Research Applications
2-(2,3,5,6-Tetramethylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: There is interest in exploring its potential as a pharmaceutical intermediate. Its derivatives may possess therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,3,5,6-Tetramethylphenyl)acetaldehyde depends on its specific application. In chemical reactions, the aldehyde group is the primary reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Aldehydes
Pheromone Activity and Species Specificity
Structural analogs like DMCHA isomers are integral to pheromone blends in weevils and bark beetles, where stereochemistry (E/Z) dictates species-specific communication . The tetramethylphenyl derivative’s rigid aromatic structure may enhance binding specificity to insect olfactory receptors, though its biological activity remains unconfirmed.
Computational Insights and Stability Predictions
Density functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), can model the electronic effects of substituents. For example:
- Thermodynamic Stability : The Colle-Salvetti correlation-energy formula predicts that bulky substituents like tetramethylphenyl may lower conformational entropy, favoring planar geometries .
Biological Activity
2-(2,3,5,6-Tetramethylphenyl)acetaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H16O
- Molecular Weight : 176.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde functional group can undergo nucleophilic attack by biological molecules such as proteins and nucleic acids, leading to potential modifications that can alter their function. This reactivity suggests that the compound may exhibit both therapeutic and toxicological effects depending on the context of its application.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. This activity is hypothesized to be due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Cytotoxicity : Research has shown that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through oxidative stress pathways.
- Anti-inflammatory Properties : There is emerging evidence suggesting that this compound may modulate inflammatory responses. It potentially inhibits pro-inflammatory cytokines and pathways associated with chronic inflammation.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound could be a potential candidate for developing new antimicrobial agents.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro experiments were conducted on human breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways. This suggests potential therapeutic applications in oncology.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity for biological testing. Advanced synthetic methods have been developed that allow for better control over reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
